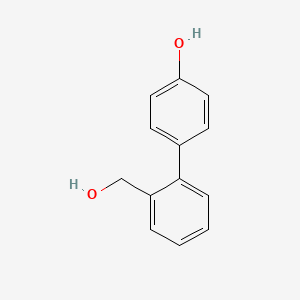

4-(2-Hydroxymethylphenyl)phenol, 95%

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

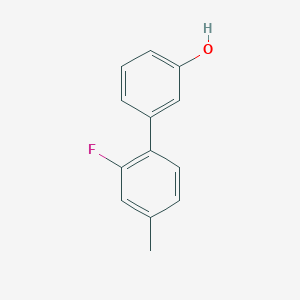

4-(2-Hydroxymethylphenyl)phenol, also known as 2-(2-Hydroxymethylphenyl)phenol, is a chemical compound with the linear formula C13H12O2 . It has a molecular weight of 200.24 .

Synthesis Analysis

The synthesis of 2-hydroxymethylphenols, which are related to 4-(2-Hydroxymethylphenyl)phenol, has been achieved by reduction with sodium borohydride of the precursor aldehydes . These aldehydes are obtained regiospecifically from the reaction of phenols with paraformaldehyde in toluene containing stannic chloride and tri-n-butylamine . This method has been found to be an improvement upon direct hydroxymethylation with paraformaldehyde .

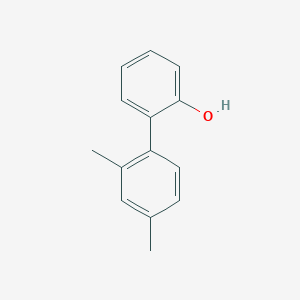

Molecular Structure Analysis

The molecular structure of 4-(2-Hydroxymethylphenyl)phenol is characterized by a hydroxyl group attached directly to a benzene ring . The InChI code for this compound is 1S/C13H12O2/c14-9-10-5-1-2-6-11(10)12-7-3-4-8-13(12)15/h1-8,14-15H,9H2 .

Chemical Reactions Analysis

Phenols, including 4-(2-Hydroxymethylphenyl)phenol, are highly reactive substrates for electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions . Oxidation of phenols yields a 2,5-cyclohexadiene-1,4-dione, or quinone .

Physical And Chemical Properties Analysis

Phenol, a related compound, is a white crystalline solid that smells of disinfectant . It is moderately soluble in water due to its ability to form hydrogen bonds with water .

科学研究应用

Synthesis of 2-Hydroxymethyl Derivatives of Phenols

The compound is used in the synthesis of 2-hydroxymethyl derivatives of phenols. This process involves the reduction of precursor aldehydes with sodium borohydride, which are obtained regiospecifically from the reaction of phenols with paraformaldehyde .

Borate Complexants

Hydroxymethyl derivatives of phenols, including 4-(2-Hydroxymethylphenyl)phenol, are of interest as borate complexants. These compounds have potential use as intermediates in various chemical reactions .

Oxidation to Form Aldehydes

These compounds can undergo mild oxidation with pyridinium chlorochromate to form the corresponding aldehydes. This process is useful in various chemical synthesis applications .

Model Compounds in Polymeric Studies

4-(2-Hydroxymethylphenyl)phenol and its derivatives serve as model compounds in phenol/formaldehyde polymeric studies. These studies are crucial in understanding the properties and behaviors of various polymers .

Synthesis of Technically Useful Cyclic Acetals

The aldehyde syntheses of these compounds afford access to technically and synthetically useful cyclic acetals. These are used in protective group applications, enabling phenolic hydroxyl reactions followed by aldehyde group regeneration .

Solvent Extraction of Copper (II)

Certain derivatives of 4-(2-Hydroxymethylphenyl)phenol, such as isoanacardic aldehyde (2-hydroxy-4-pentadecylbenzaldehyde), are used in the solvent extraction of copper (II). This is an important process in the purification and recovery of copper .

作用机制

Target of Action

4-(2-Hydroxymethylphenyl)phenol is a derivative of phenol, which is known to be a potent proteolytic agent . .

Mode of Action

It is known that phenol derivatives can interact with proteins and other biological molecules, leading to changes in their structure and function .

Biochemical Pathways

The synthesis of 2-hydroxymethylphenols, which includes 4-(2-Hydroxymethylphenyl)phenol, involves the reaction of phenols with paraformaldehyde . This reaction can lead to the formation of both the hydroxymethyl and the bishydroxymethyl derivatives . These compounds are of interest as borate complexants, potentially useful intermediates for mild oxidation with pyridinium chlorochromate, and as model compounds in phenol/formaldehyde polymeric studies .

Pharmacokinetics

It is known that phenolic compounds are extensively metabolized by phase 1 (cyp p450 family) and phase 2 (udp-glucuronosyltransferases, sulfotransferases) enzymes in the enterocytes, liver, and also by gut microbiota .

Result of Action

Phenolic compounds are known to have antioxidant properties and can interact with various biological molecules, potentially leading to changes in cellular function .

Action Environment

The action of 4-(2-Hydroxymethylphenyl)phenol can be influenced by various environmental factors. For instance, the reaction of phenols with paraformaldehyde to produce 2-hydroxymethylphenols can occur under anhydrous and aqueous alkaline conditions . The yield and regiospecificity of this reaction can be affected by the presence of certain catalysts .

安全和危害

未来方向

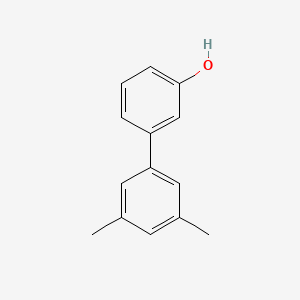

Phenol derivatives, including 4-(2-Hydroxymethylphenyl)phenol, have high potential as building blocks for the synthesis of bioactive natural products and conducting polymers . Innovative synthetic methods have been developed for the preparation of m-aryloxy phenols, which has allowed for the preparation of complex m-aryloxy phenols with functional groups . These compounds have potential biological activities and are used in various industries, including plastics, adhesives, and coatings .

属性

IUPAC Name |

4-[2-(hydroxymethyl)phenyl]phenol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O2/c14-9-11-3-1-2-4-13(11)10-5-7-12(15)8-6-10/h1-8,14-15H,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLHRHXRPQWCHJI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CO)C2=CC=C(C=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80683436 |

Source

|

| Record name | 2'-(Hydroxymethyl)[1,1'-biphenyl]-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80683436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

134967-58-1 |

Source

|

| Record name | 2'-(Hydroxymethyl)[1,1'-biphenyl]-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80683436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[3-(Pyrrolidinylsulfonyl)phenyl]benzoic acid, 95%](/img/structure/B6369857.png)

![2-[4-(Pyrrolidinylsulfonyl)phenyl]benzoic acid, 95%](/img/structure/B6369864.png)

![2-[3-(Pyrrolidinylsulfonyl)phenyl]benzoic acid, 95%](/img/structure/B6369869.png)

![4-[4-(Pyrrolidinylsulfonyl)phenyl]benzoic acid, 95%](/img/structure/B6369876.png)

![3-[4-(Pyrrolidinylsulfonyl)phenyl]benzoic acid, 95%](/img/structure/B6369884.png)

![4-[4-(Piperidin-1-ylsulfonyl)phenyl]benzoic acid, 95%](/img/structure/B6369954.png)